Cas no 1296950-66-7 (7-Bromoquinoline-3-carboxamide)

7-Bromoquinoline-3-carboxamide is a brominated quinoline derivative with a carboxamide functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its quinoline core provides a rigid aromatic scaffold, while the bromine substituent enhances reactivity for further functionalization via cross-coupling reactions. The carboxamide group offers additional sites for derivatization, making it valuable for constructing complex heterocyclic systems. The compound exhibits high purity and stability, ensuring reliable performance in research and industrial applications. Its structural features make it useful in medicinal chemistry for targeting biologically active molecules.
7-Bromoquinoline-3-carboxamide structure
1296950-66-7 structure
商品名:7-Bromoquinoline-3-carboxamide
CAS番号:1296950-66-7
MF:C10H7N2OBr
メガワット:251.07938
MDL:MFCD18909573
CID:1088617
PubChem ID:69085329

7-Bromoquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 7-Bromoquinoline-3-carboxamide
    • 3-Quinolinecarboxamide, 7-bromo-
    • MFCD18909573
    • AMY26402
    • AS-49617
    • AKOS022173645
    • CS-0337981
    • SB70050
    • ACZBTKDTNZGKAF-UHFFFAOYSA-N
    • DTXSID90739776
    • A888832
    • SCHEMBL4541927
    • K10030
    • 1296950-66-7
    • MDL: MFCD18909573
    • インチ: InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14)
    • InChIKey: ACZBTKDTNZGKAF-UHFFFAOYSA-N
    • ほほえんだ: NC(C1=CN=C2C=C(Br)C=CC2=C1)=O

計算された属性

  • せいみつぶんしりょう: 249.97418g/mol
  • どういたいしつりょう: 249.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

7-Bromoquinoline-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D530931-1g
7-bromoquinoline-3-carboxamide
1296950-66-7 95%
1g
$645 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2379-10G
7-bromoquinoline-3-carboxamide
1296950-66-7 95%
10g
¥ 17,476.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2379-5G
7-bromoquinoline-3-carboxamide
1296950-66-7 95%
5g
¥ 10,817.00 2023-03-30
Chemenu
CM142964-250mg
7-Bromoquinoline-3-carboxamide
1296950-66-7 95%
250mg
$240 2024-08-02
Aaron
AR000UAB-250mg
3-Quinolinecarboxamide, 7-bromo-
1296950-66-7 98%
250mg
$257.00 2025-02-12
A2B Chem LLC
AA38151-100mg
7-Bromoquinoline-3-carboxamide
1296950-66-7 98%
100mg
$109.00 2024-04-20
A2B Chem LLC
AA38151-1g
7-Bromoquinoline-3-carboxamide
1296950-66-7 98%
1g
$449.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2379-10g
7-bromoquinoline-3-carboxamide
1296950-66-7 95%
10g
¥17464.0 2024-04-25
Aaron
AR000UAB-100mg
3-Quinolinecarboxamide, 7-bromo-
1296950-66-7 98%
100mg
$161.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2379-250mg
7-bromoquinoline-3-carboxamide
1296950-66-7 95%
250mg
¥1160.0 2024-04-25

7-Bromoquinoline-3-carboxamide 関連文献

7-Bromoquinoline-3-carboxamideに関する追加情報

7-Bromoquinoline-3-carboxamide (CAS No. 1296950-66-7): A Versatile Scaffold in Modern Medicinal Chemistry

7-Bromoquinoline-3-carboxamide, identified by the chemical compound code CAS No. 1296950-66-7, represents a significant scaffold in the realm of medicinal chemistry. This compound, characterized by its brominated quinoline core and carboxamide functional group, has garnered considerable attention due to its structural versatility and potential pharmacological applications. The quinoline moiety, a well-documented pharmacophore, is integral to numerous therapeutic agents, while the introduction of a bromine atom at the 7-position and a carboxamide group at the 3-position introduces unique reactivity and binding properties.

The< strong>7-Bromoquinoline-3-carboxamide scaffold is particularly noteworthy for its utility in the design of inhibitors targeting various biological pathways. Recent advancements in drug discovery have highlighted its role in developing compounds with antimicrobial, anticancer, and anti-inflammatory properties. The bromine substituent enhances the compound's interaction with biological targets by improving lipophilicity and facilitating hydrogen bonding interactions, whereas the carboxamide group serves as a critical pharmacophoric element for receptor binding.

In the context of antimicrobial research, 7-Bromoquinoline-3-carboxamide derivatives have been explored as novel agents against resistant bacterial strains. Studies have demonstrated that modifications at the quinoline core can modulate binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. The incorporation of additional functional groups, such as heterocycles or amides, further refines the antimicrobial spectrum and reduces off-target effects.

The anticancer potential of 7-Bromoquinoline-3-carboxamide has also been extensively investigated. Preclinical studies indicate that this scaffold can disrupt cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth and survival. For instance, derivatives of this compound have shown promise in targeting tyrosine kinases and other enzymes overexpressed in certain cancer types. The bromine atom's ability to engage with hydrophobic pockets within these enzymes enhances binding affinity, making it an attractive moiety for oncology drug development.

Moreover, 7-Bromoquinoline-3-carboxamide has been employed in the synthesis of compounds with anti-inflammatory properties. Inflammatory diseases often involve dysregulation of cytokine production and immune cell activation. By modulating these pathways, derivatives of this scaffold can exhibit potent anti-inflammatory effects without compromising host immune responses. Recent research has focused on optimizing synthetic routes to introduce additional functional groups that enhance bioavailability and tissue specificity.

The synthetic accessibility of 7-Bromoquinoline-3-carboxamide is another factor contributing to its widespread use in medicinal chemistry. Efficient synthetic protocols have been developed to construct this scaffold from commercially available precursors, enabling rapid screening of libraries for lead compounds. Advances in automated synthesis techniques have further accelerated this process, allowing for high-throughput experimentation and rapid identification of promising candidates.

In conclusion, 7-Bromoquinoline-3-carboxamide (CAS No. 1296950-66-7) stands as a cornerstone in modern drug discovery due to its structural versatility and diverse biological activities. Its applications span across antimicrobial, anticancer, and anti-inflammatory therapies, underscoring its importance as a pharmacological scaffold. As research continues to uncover new therapeutic targets and mechanisms, the utility of this compound is expected to expand further, solidifying its role in next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:1296950-66-7)7-Bromoquinoline-3-carboxamide
A888832
清らかである:99%/99%
はかる:250mg/1g
価格 ($):194.0/505.0